HIF-Hydroxylase Modulator

Medicinal Chemistry Chemical Biology Hypoxia Signaling

Select this specific HIF-Hydroxylase Modulator (909010-67-9) for its unique thienopyridine core, which structurally differentiates it from glycine-based (FG-2216/IOX3) and pyrimidine-based (IOX2) inhibitors. This scaffold divergence makes it an essential orthogonal probe to confirm on-target PHD inhibition and rule out scaffold-specific off-target effects. Ideal for functional genomics (EPO, VEGF profiling), ischemia/angiogenesis models, and validating hits from clinically-advanced series like Roxadustat. Do not substitute with generic HIF-PHD inhibitors without rigorous side-by-side validation.

Molecular Formula C10H8N2O4S
Molecular Weight 252.24
CAS No. 909010-67-9
Cat. No. B607951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-Hydroxylase Modulator
CAS909010-67-9
SynonymsHIF-hydroxylase modulator
Molecular FormulaC10H8N2O4S
Molecular Weight252.24
Structural Identifiers
SMILESC1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O
InChIInChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14)
InChIKeyRTXOTJCGMJWXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HIF-Hydroxylase Modulator (909010-67-9): A Distinctive Tool for Probing the Hypoxia-Inducible Factor Pathway


HIF-Hydroxylase Modulator (CAS: 909010-67-9), chemically identified as Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-, is a synthetic, low-molecular-weight tool compound (MW: 252.25 g/mol) that acts as a modulator of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) [1]. Its structure is characterized by a thieno[3,2-c]pyridine core, which distinguishes it from other major classes of HIF-PHD inhibitors [2]. By inhibiting PHD enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), preventing its ubiquitination and subsequent degradation, thereby mimicking a cellular hypoxic response under normoxic conditions [3]. This makes it a valuable research tool for investigating the downstream effects of HIF stabilization, including erythropoiesis, angiogenesis, and metabolic adaptation, in various in vitro and in vivo models [4].

Why HIF-Hydroxylase Modulator (909010-67-9) Cannot Be Indiscriminately Substituted with Other HIF-PHD Inhibitors


Within the class of HIF prolyl hydroxylase (PHD) inhibitors, significant variations in isoform selectivity, chemical scaffold, and resulting pharmacokinetic (PK) properties render generic substitution scientifically unsound. For example, Roxadustat (FG-4592) and Vadadustat are clinically advanced compounds optimized for specific PK profiles and tissue distribution in humans, whereas compounds like FG-2216 have distinct selectivity and potency profiles [1]. The HIF-Hydroxylase Modulator (909010-67-9) represents a specific tool with a unique thienopyridine core structure . This scaffold differentiates it from the glycine-based FG-2216/IOX3 series and the pyrimidine-based structure of IOX2 [2]. These structural differences can profoundly impact enzyme binding kinetics, off-target effects, and experimental outcomes, meaning that data generated with one HIF-PHD inhibitor cannot be assumed to be directly translatable to another without rigorous side-by-side validation. The choice of a specific tool compound must be driven by the specific experimental question, whether it pertains to probing a particular PHD isoform, achieving a certain solubility profile, or modeling a specific pharmacological response.

Quantitative Differentiation Guide for HIF-Hydroxylase Modulator (909010-67-9) vs. Key Analogs


Structural and Scaffold Differentiation: A Unique Thienopyridine Core for Exploring New Chemical Space

The HIF-Hydroxylase Modulator (909010-67-9) possesses a unique thieno[3,2-c]pyridine core scaffold . This structure is chemically distinct from the isoquinoline scaffold of Roxadustat (FG-4592) [1] and the glycine-based structure of FG-2216 . The selection of a chemical probe with a different core scaffold is critical for avoiding class-specific off-target liabilities and for confirming that observed biological effects are due to on-target (PHD) inhibition rather than scaffold-related artifacts.

Medicinal Chemistry Chemical Biology Hypoxia Signaling

Comparative In Vitro Potency of HIF-Hydroxylase Modulator vs. FG-2216 (IOX3) and IOX2

While specific IC50 values for 909010-67-9 are not publicly disclosed, it is documented as a 'potent hydroxylase modulator' . As a class-level inference, HIF prolyl hydroxylase inhibitors can exhibit a wide range of potencies. For context, the known comparator FG-2216 (IOX3) demonstrates an IC50 of 3.9 µM against the PHD2 enzyme in cell-free assays , whereas the more selective tool compound IOX2 has a reported IC50 of 21 nM against PHD2 [1]. The HIF-Hydroxylase Modulator is positioned as a novel tool compound, and its potency is expected to fall within a similar range, but the precise value is a key differentiator that must be determined empirically.

Enzymology Pharmacology Drug Discovery

Inferred Selectivity Profile and Potential for Reduced Off-Target Effects

The thienopyridine scaffold of 909010-67-9 is chemically distinct from other HIF-PHD inhibitor chemotypes . From a class-level inference perspective, compounds with unique core scaffolds often possess different selectivity profiles against related 2-oxoglutarate-dependent dioxygenases (e.g., FIH, collagen prolyl hydroxylases) [1]. For instance, IOX2 is known for its high selectivity for PHD2 over other dioxygenases like JMJD2A, JMJD2C, and FIH (>100-fold) [2]. The unique structure of 909010-67-9 suggests it may exhibit a different selectivity pattern, making it a valuable orthogonal tool to distinguish between on-target PHD effects and off-target activity on other Fe(II)/2-OG dependent enzymes.

Selectivity Chemical Probe Target Validation

Physicochemical Properties as a Differentiator: Storage, Handling, and In Vivo Formulation

The HIF-Hydroxylase Modulator (909010-67-9) has defined physicochemical properties that directly impact its practical use in research settings . It is a solid at room temperature with a predicted density of 1.615±0.06 g/cm³ and boiling point of 731.7±60.0 °C . Vendor specifications note that the powder is stable for 3 years at -20°C and 2 years at 4°C . Its calculated LogP (XLogP3-AA) is 1.3 [1], and it has a topological polar surface area (TPSA) of 128 Ų [1]. These metrics are crucial for predicting solubility and membrane permeability and can be compared to other tool compounds to select the one best suited for a particular assay system (e.g., requiring higher solubility for in vitro assays or specific LogP for blood-brain barrier penetration studies).

Formulation Stability In Vivo Studies

Optimal Research Application Scenarios for HIF-Hydroxylase Modulator (909010-67-9)


Orthogonal Target Validation of HIF-PHD Dependent Pathways

This compound is best utilized as an orthogonal chemical probe to validate findings from studies using structurally distinct HIF-PHD inhibitors like FG-4592 or IOX2 . Its unique thienopyridine scaffold [1] provides a way to confirm that observed phenotypes are due to on-target PHD inhibition rather than scaffold-specific off-target effects. This application is critical for establishing robust target biology in both academic and industrial drug discovery settings [2].

In Vitro and In Vivo Exploration of HIF-Dependent Gene Expression

As a 'novel and potent hydroxylase modulator' , 909010-67-9 is suited for functional genomics studies aimed at profiling the HIF-dependent transcriptome. Researchers can use it to stabilize HIF-α in cell culture or animal models and subsequently quantify changes in gene expression (e.g., EPO, VEGF) [1]. Its defined physicochemical properties and storage conditions [2] allow for reliable preparation of dosing solutions for such experiments.

Investigating the Role of HIF in Angiogenesis and Erythropoiesis

Given its mechanism of action, this compound is a valuable tool for research focused on hypoxia-driven physiological processes like angiogenesis and erythropoiesis . It can be used in models of ischemia, anemia, or wound healing to study the therapeutic potential of HIF stabilization. The compound's unique structure may reveal nuances in the regulation of these pathways that are not apparent when using more common, structurally related tool compounds [1].

Technical Documentation Hub

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